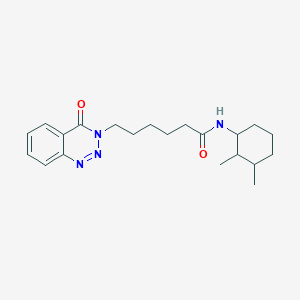

![molecular formula C20H16N4O2S B6522588 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide CAS No. 440330-59-6](/img/structure/B6522588.png)

4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide” is a type of 4-oxo-3,4-dihydro-1,2,3-benzotriazine . It is used as a modulator of GPR139, a protein-coupled receptor . The compound acts as an agonist of GPR139 and is used in treating diseases, disorders, or conditions associated with GPR139 .

Synthesis Analysis

The synthesis of this compound involves processes that are detailed in the patent WO/2016/081736 . The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis is described . The ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation .Molecular Structure Analysis

The crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes have been determined by single crystal X-ray diffraction analysis . The structural parameters of the triazinone rings in these compounds do not display systematic differences with respect to those reported for a few analogous compounds .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is used in solid phase peptide synthesis . The ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation .Applications De Recherche Scientifique

Modulators of GPR139

This compound has been identified as a modulator of GPR139, a G protein-coupled receptor . It acts as an agonist of GPR139, which means it can bind to this receptor and activate it . This could have potential applications in treating diseases, disorders, or conditions associated with GPR139 .

Anti-Inflammatory Activities

Indole derivatives, which this compound is a part of, have been found to have anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases.

Radionuclide Adsorption

The compound, under the name “SR-01000565172-1”, has been associated with the development of materials for the adsorption of radionuclides . This could be useful in environmental cleanup efforts involving radioactive contamination.

Antibody Production

As “F0916-6767”, this compound has been used in the production of monoclonal antibodies . These antibodies can be used in various research and diagnostic applications.

Fission Research

Under the name “Oprea1_232844”, this compound has been associated with research into fast proton-induced fission of 238U . This could have implications for nuclear energy production and other nuclear technologies.

Chemical Research

The compound, under the name “SR-01000565172”, has been associated with scientific research and development (SR&D) in the field of chemical research . This could involve experimentation, analysis, or other research activities carried out under controlled conditions.

Mécanisme D'action

Target of Action

The primary target of this compound, also known as F0916-6767, SR-01000565172-1, Oprea1_232844, or SR-01000565172, is the GPR139 receptor . GPR139 is a G protein-coupled receptor that is expressed in the brain and gastrointestinal tract . The role of GPR139 is still under investigation, but it is believed to be involved in various neurological and metabolic processes .

Mode of Action

This compound acts as an agonist of the GPR139 receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the GPR139 receptor, activating it and triggering a series of intracellular events .

Biochemical Pathways

As a g protein-coupled receptor, gpr139 is likely to be involved in various signal transduction pathways that regulate a wide range of physiological processes .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific physiological processes regulated by GPR139. Given that GPR139 is involved in various neurological and metabolic processes, the activation of this receptor could potentially influence these processes .

Propriétés

IUPAC Name |

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c25-19(21-12-16-4-3-11-27-16)15-9-7-14(8-10-15)13-24-20(26)17-5-1-2-6-18(17)22-23-24/h1-11H,12-13H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLAAFQOCZSEFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B6522506.png)

![N-cyclohexyl-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide](/img/structure/B6522516.png)

![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B6522518.png)

![N-[(furan-2-yl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide](/img/structure/B6522522.png)

![2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B6522523.png)

![2-[(2H-1,3-benzodioxol-5-yl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6522543.png)

![methyl 2-[(3,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B6522546.png)

![2-(phenylamino)-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6522563.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6522569.png)

![N-[(furan-2-yl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6522583.png)

![3-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6522597.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6522604.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one](/img/structure/B6522616.png)